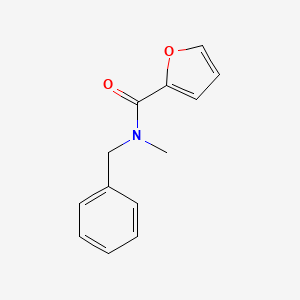

N-benzyl-N-methylfuran-2-carboxamide

Description

N-Benzyl-N-methylfuran-2-carboxamide is a substituted furan-2-carboxamide derivative featuring a benzyl group and a methyl group attached to the nitrogen atom of the carboxamide moiety. Structurally, it belongs to a class of compounds where the furan ring is functionalized at the 2-position with a carboxamide group, which is further substituted with alkyl or aryl groups.

Properties

IUPAC Name |

N-benzyl-N-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(10-11-6-3-2-4-7-11)13(15)12-8-5-9-16-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHDSTQQGAWXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805987 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-methylfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with N-benzyl-N-methylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave-assisted conditions . The reaction typically proceeds under mild conditions, with optimized reaction times and solvent choices to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of microwave reactors can also be employed to reduce reaction times and improve yields. The choice of solvents, catalysts, and reaction conditions are optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Benzylmethylamine derivatives.

Substitution: Various alkyl or aryl-substituted furan carboxamides.

Scientific Research Applications

Antiviral Applications

N-benzyl-N-methylfuran-2-carboxamide has been explored for its antiviral properties, particularly against influenza viruses. A study highlighted the synthesis of furan-carboxamide derivatives, including compounds structurally similar to this compound, which exhibited significant inhibitory effects on the H5N1 influenza virus. The lead compound demonstrated an effective concentration (EC50) of 1.25 μM, indicating its potential as a novel antiviral agent .

Table 1: Antiviral Activity of Furan-Carboxamide Derivatives

| Compound Name | EC50 (μM) | Virus Target |

|---|---|---|

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | 1.25 | H5N1 Influenza |

| 2,5-dimethyl-N-(2-(benzyl)thio)ethyl)-furan-3-carboxamide | Micromolar | H5N1 Influenza |

The mechanism of action involves blocking the M2 protein channel of the influenza virus, preventing the uncoating of viral ribonucleoproteins (RNPs) and thus inhibiting viral replication at early stages .

Antitubercular Activity

Another significant application of this compound is its role in combating tuberculosis. Research has shown that derivatives such as N-benzyl-5-nitrofuran-2-carboxamide exhibit potent antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.019 μM .

Table 2: Antitubercular Activity of Nitrofuran Derivatives

| Compound Name | MIC (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| N-benzyl-5-nitrofuran-2-carboxamide | 0.019 | >120 |

| JSF-4088 | 0.019 | >120 |

The optimization process for these compounds has led to significant improvements in pharmacokinetic profiles and liver microsomal stability, highlighting their potential for further development into effective antitubercular drugs .

Other Therapeutic Uses

Beyond antiviral and antitubercular applications, this compound and its analogs have been investigated for anticonvulsant properties. Research utilizing quantitative structure–activity relationship (QSAR) modeling and molecular docking techniques indicated promising anticonvulsant activity for certain derivatives .

Table 3: Summary of Therapeutic Applications

| Application | Compound Name | Activity |

|---|---|---|

| Antiviral | 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | Inhibitor of H5N1 |

| Antitubercular | N-benzyl-5-nitrofuran-2-carboxamide | MIC = 0.019 μM |

| Anticonvulsant | 2-acetamido-N-benzyl-2,5-methylfuran-2-yl acetamide | Promising activity |

Mechanism of Action

The mechanism of action of N-benzyl-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Methoxy-N-Methyl-Benzofuran-2-Carboxamide (Compound 22, )

- Structure : Differs in the oxygen-containing methoxy group instead of a benzyl substituent.

- Synthesis : Synthesized via carbodiimide-mediated coupling (EDCI/DMAP) between 7-(4-methoxybenzyl)-benzofuran-2-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. Yield: 25% .

N-(4-Bromophenyl)Furan-2-Carboxamide (Compound 3, )

- Structure : Features a bromophenyl group instead of a benzyl-methyl combination.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, highlighting the versatility of furan-2-carboxamides in transition-metal-catalyzed reactions .

- Key Differences : The electron-withdrawing bromine atom could enhance electrophilicity at the carboxamide nitrogen, influencing reactivity in further functionalization.

N-(Aminoalkyl)Benzofuran-2-Carboxamides (Compounds 9–12, )

- Structure: Incorporates aminoalkyl chains (e.g., ethylenediamine derivatives) instead of aromatic substituents.

- Synthesis: Derived from ethyl benzofuran-2-carboxylate and diaminoalkanes under mild conditions, emphasizing the role of nucleophilic substitution .

- Key Differences: Aminoalkyl groups introduce basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes in Alzheimer’s disease) .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(Furan-2-ylmethyl)-3-Methyl-1-Benzofuran-2-Carboxamide ()

- Structure : Contains a sulfone-modified tetrahydrothiophene ring and a furan-2-ylmethyl group.

- Key Differences : The sulfone group increases polarity and may improve aqueous solubility, while the fused benzofuran system could enhance π-π stacking interactions in receptor binding .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physicochemical Properties

Research Findings and Implications

- Substituent Diversity: The benzyl group in this compound provides steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to smaller substituents like methoxy or aminoalkyl groups .

- Biological Relevance: Aryl and heteroaryl substituents (e.g., bromophenyl in ) are associated with antimicrobial activity, while aminoalkyl groups () are linked to CNS-targeting applications.

Biological Activity

N-benzyl-N-methylfuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, summarizing key research findings, case studies, and data tables.

1. Overview of this compound

This compound belongs to a class of compounds known for their diverse biological activities. The furan ring structure is significant in medicinal chemistry, often contributing to the pharmacological properties of the compounds.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of furan derivatives, including this compound.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 0.019 | Mycobacterium tuberculosis |

| JSF-4088 | 0.019 | Mycobacterium tuberculosis |

| Gentamicin | 0.5 | Various bacterial strains |

The compound exhibited potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC) ranging from 0.019 to 0.20 μM, indicating strong efficacy against this pathogen .

3. Anticancer Potential

The anticancer properties of this compound have also been explored in various studies.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | % Cell Viability (48h) |

|---|---|---|

| This compound | HepG2 | 35.01 |

| JSF-3449 | Huh-7 | 45.09 |

| Doxorubicin | HepG2 | 0.62 |

The synthesized derivatives demonstrated significant anti-cancer activity against HepG2 and Huh-7 cell lines, with cell viabilities reported at approximately 35% and 45%, respectively . The structure–activity relationship (SAR) studies indicated that substituents on the phenyl ring could enhance anti-cancer activity, suggesting potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may inhibit viral replication at early stages, particularly in the context of influenza A virus . Further mechanistic studies are required to elucidate its exact pathways and interactions at the molecular level.

5. Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- A study assessing the compound's cytotoxicity against Vero cells reported a CC50 greater than 120 μM, indicating low cytotoxicity and a favorable therapeutic index for further development .

- Another investigation into its antiviral properties revealed promising results against H5N1 influenza virus, with effective concentrations demonstrating significant inhibition .

6. Conclusion

This compound exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Its potent effects against Mycobacterium tuberculosis and various cancer cell lines underscore its potential as a lead compound for drug development. Ongoing research will further clarify its mechanisms of action and broaden its therapeutic applications.

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding (amide groups) and π-π stacking (aromatic substituents) .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and electrostatic potential. Validate with leave-one-out cross-validation (R² > 0.7) .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) for lead optimization .

Example : Modifying the benzyl group in this compound to include electron-withdrawing substituents (e.g., -Cl) improved predicted binding to COX-2 .

How can synthetic routes be optimized for scalability while maintaining high enantiomeric purity?

Advanced Research Question

- Continuous Flow Reactors : Enhance reproducibility and reduce reaction times (e.g., from 24 h to 2 h for analogous compounds) .

- Catalyst Screening : Test Pd-catalyzed C–H arylation for regioselective functionalization of the furan ring .

- Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to isolate enantiomers if racemization occurs during synthesis .

Case Study : Industrial-scale production of benzofuran-2-carboxamide derivatives achieved 85% yield via automated temperature-controlled reactors .

What strategies are recommended for designing derivatives to explore SAR while minimizing toxicity?

Advanced Research Question

- Bioisosteric Replacement : Substitute the benzyl group with pyridyl or thiophene moieties to modulate lipophilicity (clogP < 5) and reduce hepatotoxicity .

- Metabolic Profiling : Use liver microsome assays to identify metabolic hotspots (e.g., N-demethylation) and block them via fluorination .

- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus predict off-target effects (e.g., hERG inhibition) early in design .

How should researchers design in vitro assays to evaluate the mechanism of action of this compound?

Advanced Research Question

- Target Identification : Perform kinase profiling (e.g., Eurofins KinaseProfiler) or thermal shift assays to identify protein targets .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) affected by treatment .

- Competitive Binding Assays : Employ fluorescence polarization (FP) or SPR to measure binding affinity (KD) .

Example : A benzofuran-2-carboxamide analog (compound 31) showed sub-micromolar binding to 5-HT2A receptors via radioligand displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.